2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide
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Overview
Description
2,5-Dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide is a synthetic organic compound characterized by its complex molecular structure This compound features a furan ring substituted with dimethyl groups and a carboxamide group linked to a cyclohexyl ring, which is further substituted with a pyrimidin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Dimethylation: The furan ring is then dimethylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the dimethylfuran with an appropriate amine, such as cyclohexylamine, under conditions that promote amide bond formation.
Pyrimidin-2-yloxy Substitution: The final step involves the substitution of the cyclohexyl ring with a pyrimidin-2-yloxy group, which can be achieved through nucleophilic substitution reactions using pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide may be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules could lead to the discovery of new biochemical pathways or therapeutic targets.
Medicine
The compound’s potential medicinal properties could be explored in drug discovery programs. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of agrochemicals, dyes, or polymers. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrimidin-2-yloxy group suggests potential interactions with nucleic acids or proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran-3-carboxamide: Lacks the cyclohexyl and pyrimidin-2-yloxy groups, resulting in different chemical properties and applications.
N-(Cyclohexyl)-2,5-dimethylfuran-3-carboxamide:
2,5-Dimethyl-N-(4-pyrimidinyl)furan-3-carboxamide: Contains a pyrimidine group directly attached to the amide nitrogen, altering its interaction profile.
Uniqueness
The unique combination of a dimethylfuran ring, a cyclohexyl group, and a pyrimidin-2-yloxy substituent distinguishes 2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide from other compounds
Properties
IUPAC Name |
2,5-dimethyl-N-(4-pyrimidin-2-yloxycyclohexyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-10-15(12(2)22-11)16(21)20-13-4-6-14(7-5-13)23-17-18-8-3-9-19-17/h3,8-10,13-14H,4-7H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCMBIGPTHZSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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